molecular formula C14H22N2 B581853 (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 1354621-59-2

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No. B581853
Key on ui cas rn: 1354621-59-2
M. Wt: 218.344
InChI Key: NVKDDQBZODSEIN-GXTWGEPZSA-N
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Patent
US07301023B2

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:17]>C1(C)C=CC=CC=1.C(O)C.O>[ClH:17].[ClH:17].[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
23.4 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
Name
Quantity
25 L
Type
reactant
Smiles
Cl
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
120 L
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
DISTILLATION
Type
DISTILLATION
Details
100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate
ADDITION
Type
ADDITION
Details
was added at 30° C
DISTILLATION
Type
DISTILLATION
Details
210 liters of solvent was distilled off under partial vacuum
ADDITION
Type
ADDITION
Details
a second 215 liters of ethyl acetate was added
DISTILLATION
Type
DISTILLATION
Details
another 210 liters of solvent was distilled off under partial vacuum
ADDITION
Type
ADDITION
Details
111 liters of acetone was added at 35 C.°
FILTRATION
Type
FILTRATION
Details
the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off
WASH
Type
WASH
Details
washed with 55 liters of acetone

Outcomes

Product
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Type
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07301023B2

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:17]>C1(C)C=CC=CC=1.C(O)C.O>[ClH:17].[ClH:17].[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
23.4 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
Name
Quantity
25 L
Type
reactant
Smiles
Cl
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
120 L
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
DISTILLATION
Type
DISTILLATION
Details
100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate
ADDITION
Type
ADDITION
Details
was added at 30° C
DISTILLATION
Type
DISTILLATION
Details
210 liters of solvent was distilled off under partial vacuum
ADDITION
Type
ADDITION
Details
a second 215 liters of ethyl acetate was added
DISTILLATION
Type
DISTILLATION
Details
another 210 liters of solvent was distilled off under partial vacuum
ADDITION
Type
ADDITION
Details
111 liters of acetone was added at 35 C.°
FILTRATION
Type
FILTRATION
Details
the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off
WASH
Type
WASH
Details
washed with 55 liters of acetone

Outcomes

Product
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Type
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07301023B2

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:17]>C1(C)C=CC=CC=1.C(O)C.O>[ClH:17].[ClH:17].[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:15][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
23.4 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
Name
Quantity
25 L
Type
reactant
Smiles
Cl
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
120 L
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
DISTILLATION
Type
DISTILLATION
Details
100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate
ADDITION
Type
ADDITION
Details
was added at 30° C
DISTILLATION
Type
DISTILLATION
Details
210 liters of solvent was distilled off under partial vacuum
ADDITION
Type
ADDITION
Details
a second 215 liters of ethyl acetate was added
DISTILLATION
Type
DISTILLATION
Details
another 210 liters of solvent was distilled off under partial vacuum
ADDITION
Type
ADDITION
Details
111 liters of acetone was added at 35 C.°
FILTRATION
Type
FILTRATION
Details
the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off
WASH
Type
WASH
Details
washed with 55 liters of acetone

Outcomes

Product
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Type
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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